![molecular formula C16H13N3O3 B2511753 N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide CAS No. 1448030-66-7](/img/structure/B2511753.png)
N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide
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Overview
Description
“N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide” is a chemical compound that is a derivative of pyrazole . Pyrazole derivatives have been found to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides . The furandiones are useful starting materials for the synthesis of pyrazole-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of pyrazole derivatives like “N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide” is typically characterized using 1H NMR, 13C NMR, and HRMS .Scientific Research Applications
Anticancer Agents
Compounds with the N-(furan-2-ylmethyl)-1H-indole-3-carboxamide scaffold have been designed and synthesized as anticancer agents targeting the epidemal growth factor receptor (EGFR). They have shown potent anticancer activities against EGFR high-expressed cancer cell lines .
EGFR Inhibitors
These compounds have been evaluated for their ability to inhibit the EGFR, which is overexpressed in many types of cancers. Some of these compounds have shown promising results, indicating their potential as EGFR inhibitors .
Antibacterial Agents
Furan derivatives, including those with the N-(furan-2-ylmethyl) group, have been studied for their antibacterial activity. They could potentially be used to develop new antimicrobial compounds to treat multi-resistant illnesses .
Antiviral Agents
Furfural derivatives, which include compounds with the N-(furan-2-ylmethyl) group, have been researched for their antiviral properties. They could potentially be used in the development of new antiviral medications .
Antioxidants
Compounds with the pyrazole nucleus, which is present in the N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide, have been studied for their antioxidant properties .
Antifungal Agents
Furfural derivatives, including those with the N-(furan-2-ylmethyl) group, have been studied for their antifungal properties. They could potentially be used in the development of new antifungal medications .
Mechanism of Action
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been reported to target the epidermal growth factor receptor (egfr) . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation has been associated with numerous types of cancers .
Mode of Action
Similar compounds have been shown to inhibit egfr . This inhibition likely occurs through the compound binding to the EGFR, preventing the receptor from activating and triggering cell growth and division .
Biochemical Pathways
Egfr inhibitors generally affect pathways involved in cell growth and proliferation . By inhibiting EGFR, these compounds can disrupt these pathways, potentially leading to reduced growth and proliferation of cancer cells .
Result of Action
Similar compounds have shown potent anticancer activities against certain cancer cell lines, suggesting that they may lead to cell death or reduced proliferation .
Future Directions
The future directions for “N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide” and similar compounds could involve further exploration of their potential biological activities. Given the wide range of applications of pyrazole derivatives, there may be potential for novel antitumor agents, fungicides, and other pharmaceuticals .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(17-8-10-4-3-7-21-10)15-12-9-22-13-6-2-1-5-11(13)14(12)18-19-15/h1-7H,8-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDHBAYODXTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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